Methyl-2-bromo-2-butenoate
Description
Methyl-2-bromo-2-butenoate (chemical formula: C₅H₇BrO₂) is an α,β-unsaturated ester featuring a bromine substituent at the β-position (C2) of the butenoate backbone. The bromine substituent enhances electrophilicity at the β-carbon, enabling nucleophilic attack or elimination reactions .
Properties
IUPAC Name |
methyl 2-bromobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKWWKUPZZAUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938795 | |
| Record name | Methyl 2-bromobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17642-18-1 | |
| Record name | 2-Butenoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17642-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017642181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-bromobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-2-bromo-2-butenoate can be synthesized through several methods. One common method involves the bromination of methyl crotonate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl-2-bromo-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl-2-butenoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Methyl-2-hydroxy-2-butenoate.
Reduction: Methyl-2-butenoate.
Oxidation: Methyl-2-bromo-2-butenoic acid.
Scientific Research Applications
Organic Synthesis
Methyl-2-bromo-2-butenoate serves as a versatile building block in organic synthesis. It participates in various reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxides or amines to create diverse derivatives.
- Michael Addition Reactions : It is involved in double Michael additions, facilitating the formation of carbon-carbon bonds crucial for synthesizing complex organic molecules.
Medicinal Chemistry
This compound is instrumental in the synthesis of chiral drugs. Its ability to undergo biotransformation via enzymes like old yellow enzyme (OYE) allows for the production of enantiomerically pure compounds, which are vital for pharmacological efficacy.
Case Study: Chiral Drug Synthesis
A study demonstrated that this compound can be transformed into methyl (S)-2-bromobutanoate through enzymatic reduction. This transformation is critical for producing chiral active pharmaceutical ingredients (APIs) .
This compound exhibits notable biological activities, including:
- Antimicrobial Properties : Derivatives of this compound have shown effectiveness against various bacterial strains.
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Enzyme Inhibition | Inhibits old yellow enzyme (OYE) | |
| Chiral Synthesis | Key intermediate for chiral drug synthesis |
Case Study: Antimicrobial Activity
Research indicated that derivatives of this compound disrupt bacterial cell membranes, leading to cell lysis and demonstrating potential as antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl-2-bromo-2-butenoate involves its participation in various chemical reactions. For instance, in enzymatic biotransformation, the compound undergoes reduction catalyzed by old yellow enzyme to yield methyl (S)-2-bromobutanoate. This reaction is crucial for the synthesis of chiral drugs. The molecular targets and pathways involved in these reactions are primarily related to the enzyme’s active site and the substrate’s binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and synthetic differences between Methyl-2-bromo-2-butenoate and related brominated esters:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups | Yield/Purity | Primary Applications |
|---|---|---|---|---|---|---|
| Ethyl 4-bromo-2-butenoate | C₆H₉BrO₂ | 193.04 | Bromine at C4, ethyl ester | α,β-unsaturated ester | 70.5% yield, 92% | Pharmaceutical intermediates |
| Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate | C₇H₁₀BrNO₃ | 236.07 | Acetylamino at C2, bromine at C3, methyl ester | α,β-unsaturated amide-ester | N/A | Peptide mimetics, drug design |
| Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate | C₁₄H₁₅BrO₅ | 343.17 | Bromoaryl, formyl, methoxy substituents | Phenoxy-extended α,β-ester | N/A | Specialty polymers, agrochemicals |
| Methyl bromoacetate | C₃H₅BrO₂ | 152.98 | Bromine at acetate α-carbon | Simple bromoester | N/A | Alkylating agent, fragrances |
Key Observations :
- Bromine Position: Ethyl 4-bromo-2-butenoate (C4-bromo) is less reactive in conjugate additions compared to this compound (C2-bromo), where the β-position bromine enhances electrophilicity .
- Ester Group : Methyl esters (e.g., Methyl bromoacetate) exhibit higher volatility than ethyl esters, influencing purification methods (distillation vs. crystallization) .
- Functional Complexity: The acetylamino group in Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate enables hydrogen bonding, making it suitable for chiral synthesis in medicinal chemistry .
Biological Activity
Methyl-2-bromo-2-butenoate (C5H7BrO2), also known as methyl 2-bromocrotonate, is an organic compound that has garnered attention due to its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a bromo-substituted alkene and an ester functional group. Its structural formula is depicted as follows:
This compound's unique structure contributes to its reactivity, making it a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.
This compound primarily interacts with the old yellow enzyme (OYE) in baker’s yeast. The biotransformation catalyzed by this enzyme converts this compound into methyl (S)-2-bromobutanoate, a chiral building block essential for drug development. The biochemical pathway involved is primarily the fermentation pathway in yeast, which suggests that the compound may be metabolized in organisms expressing this enzyme.
Biological Activity
The biological activity of this compound has been explored in various studies. Notably, it exhibits:
- Antimicrobial Properties : Research indicates that derivatives of this compound show potential as antimicrobial agents, effective against a range of pathogens.
- Enzyme Inhibition : Its interaction with various enzymes suggests potential applications in drug design, particularly for compounds targeting specific biochemical pathways.
- Chirality and Drug Synthesis : The compound serves as a crucial intermediate for synthesizing chiral drugs, where the specific spatial arrangement of atoms is vital for efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Enzyme Inhibition | Inhibits old yellow enzyme (OYE) | |
| Chiral Synthesis | Key intermediate for chiral drug synthesis |
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Enzyme Interaction
In a biochemical analysis, this compound was shown to inhibit OYE effectively. This inhibition was characterized by kinetic studies revealing a competitive inhibition pattern, suggesting that the compound could serve as a lead for developing new enzyme inhibitors.
Applications in Organic Synthesis
This compound is utilized extensively in organic synthesis due to its versatility:
- Building Block : Acts as a precursor for synthesizing complex organic molecules.
- Reactivity : Participates in double Michael addition reactions, facilitating the formation of carbon-carbon bonds essential for constructing pharmaceutical compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl-2-bromo-2-butenoate with high purity?
- Methodological Answer : Optimize synthesis via nucleophilic substitution or esterification reactions. For example, bromination of methyl-2-butenoate using N-bromosuccinimide (NBS) in a controlled environment (e.g., inert gas) can minimize side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR and GC-MS .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation. Store the compound at 0–6°C in airtight containers to reduce volatility. In case of exposure, follow OSHA guidelines for decontamination (e.g., flushing skin with water for 15 minutes) and seek medical evaluation if symptoms persist .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze and NMR spectra to identify key peaks: the ester carbonyl (δ ~165–170 ppm in ), vinylic protons (δ ~5–6 ppm in ), and bromine-induced deshielding effects.
- IR : Look for ester C=O stretching (~1740 cm) and C-Br vibrations (~550–650 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M] at m/z 179) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Use density-functional theory (DFT) to model electronic structure and transition states. For example, apply the Colle-Salvetti correlation-energy formula to calculate activation energies for SN2 pathways. Compare computed orbital interactions (e.g., LUMO localization at the β-carbon) with experimental kinetic data to validate mechanistic hypotheses .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?
- Methodological Answer :
- Variable Temperature NMR : Determine if dynamic processes (e.g., rotameric equilibria) cause peak splitting.
- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons.
- X-ray Crystallography : Resolve structural ambiguities by analyzing crystal packing and bond angles .
Q. How does steric and electronic effects influence regioselectivity in reactions involving this compound?
- Methodological Answer : Design competition experiments between nucleophiles (e.g., amines vs. thiols) under varying conditions (polar vs. nonpolar solvents). Use Hammett plots to correlate substituent effects with reaction rates. Computational modeling (e.g., Mulliken charges) can predict preferential attack sites (e.g., α vs. β carbons) .
Q. What are the stability challenges of this compound under acidic/basic conditions, and how can they be mitigated?
- Methodological Answer : Conduct accelerated degradation studies (e.g., pH 1–14 buffers at 40°C) monitored by HPLC. Stabilization strategies include:
- Acidic Conditions : Add radical scavengers (e.g., BHT) to prevent electrophilic bromine elimination.
- Basic Conditions : Use aprotic solvents (e.g., DMF) to minimize ester hydrolysis .
Methodological Framework for Research Design
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) and statistical tools (e.g., principal component analysis for spectral data).
- Experimental Design : Employ factorial design (e.g., DoE) to optimize reaction parameters (temperature, catalyst loading) and identify critical variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
